Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate
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Overview
Description
Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate: is an organic compound with the molecular formula C10H10Br2O3. It is a derivative of benzoic acid, featuring bromine atoms at the 5 and 4 positions, a methoxy group at the 2 position, and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Bromomethylation: The final step involves the bromomethylation of the aromatic ring, typically using formaldehyde and hydrobromic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the bromine atoms as reactive sites.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of base and organoboron reagents.
Major Products:
- Substituted benzoates with various functional groups.
- Alcohols or aldehydes from reduction reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions to introduce bromine or methoxy groups.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities due to its structural similarity to bioactive compounds.
Biochemical Studies: Used in studies to understand the reactivity and interaction of brominated aromatic compounds with biological systems.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Explored for use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group can form hydrogen bonds and van der Waals interactions with active sites, influencing the compound’s binding affinity and activity. The bromomethyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Methyl 5-bromo-2-methoxybenzoate: Lacks the bromomethyl group, resulting in different reactivity and applications.
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with bromine at a different position, affecting its chemical behavior.
Methyl 5-bromo-4-methyl-2-methoxybenzoate: Contains a methyl group instead of a bromomethyl group, leading to variations in its reactivity and use.
Uniqueness: Methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate is unique due to the presence of both bromine and bromomethyl groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-3-6(5-11)8(12)4-7(9)10(13)15-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTMQRUUZCGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075281-18-3 |
Source
|
Record name | methyl 5-bromo-4-(bromomethyl)-2-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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